molecular formula C14H15FO3 B8260643 (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B8260643
M. Wt: 250.26 g/mol
InChI Key: YVXTYSJKOFDFRI-KOLCDFICSA-N
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Description

(1S,3R)-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a carboxylic acid group at the 1-position and a 2-(4-fluorophenyl)-2-oxoethyl substituent at the 3-position. The stereochemistry (1S,3R) is critical for its biological activity, as it influences molecular interactions with target proteins or enzymes.

Properties

IUPAC Name

(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-5-3-10(4-6-12)13(16)8-9-1-2-11(7-9)14(17)18/h3-6,9,11H,1-2,7-8H2,(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXTYSJKOFDFRI-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Oxidation and Carboxylation: The resulting intermediate undergoes oxidation to introduce the keto group, followed by carboxylation to form the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the cyclopentane ring provides structural stability. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Cyclopentane-Carboxylic Acid Derivatives

Compound Name Substituents Stereochemistry CAS Number Key Structural Differences
(1S,3R)-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 2-(4-Fluorophenyl)-2-oxoethyl at C3 (1S,3R) Not provided Reference compound
(1R,2S)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid 4-Fluorobenzoyl at C2 (1R,2S) 733740-16-4 Ketone group directly attached to cyclopentane; different stereochemistry
(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid 4-Fluorophenyl at C2; ketone at C4 (1R,2R) 104201-85-6 Additional ketone at C4; altered ring oxidation state
rel-(1R,3S)-3-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid 2-Nitrophenyl-2-oxoethyl at C3 rel-(1R,3S) 1239843-15-2 Nitro group introduces strong electron-withdrawing effects
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic acid Carbamoyl and trimethyl groups at C3 (1S,3S) 304666-33-9 Trimethyl substitution increases steric bulk; carbamoyl modifies polarity

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Stereochemistry : The (1S,3R) configuration in the target compound contrasts with (1R,2S) or (1R,2R) in analogs, impacting dihedral angles and protein-ligand complementarity .

Key Observations :

  • Stereoselective synthesis often requires chiral auxiliaries or catalysts, as seen in ’s use of lithium hydroxide for hydrolysis and trifluoroacetic acid for deprotection .
  • Carboxylic acid groups are typically introduced via hydrolysis of esters or nitriles (e.g., ).

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

Compound LogP (Predicted) Solubility (mg/mL) Protein Binding (%) Key Applications
Target compound ~2.5 (moderate lipophilicity) Low (carboxylic acid enhances aqueous solubility) High (due to aromatic and fluorinated groups) Enzyme inhibition (e.g., statin analogs)
(1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic acid ~2.8 Moderate Moderate Research intermediate; metabolic studies
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-Carboxylic acid ~3.2 Low High Potential prodrug (carbamoyl group)
cis-3-[2-oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid ~3.5 Very low Very high High-affinity enzyme inhibition (trifluoromethyl effect)

Key Observations :

  • Fluorination and trifluoromethyl groups enhance membrane permeability but reduce solubility .
  • Carboxylic acid groups improve water solubility but may require prodrug strategies (e.g., esterification) for bioavailability .

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